molecular formula C22H22N2O4 B192996 (+/-)-Ambrisentan CAS No. 713516-99-5

(+/-)-Ambrisentan

Cat. No.: B192996
CAS No.: 713516-99-5
M. Wt: 378.4 g/mol
InChI Key: OUJTZYPIHDYQMC-UHFFFAOYSA-N
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Description

(+/-)-Ambrisentan is a pharmaceutical compound used primarily in the treatment of pulmonary arterial hypertension. It is an endothelin receptor antagonist that works by blocking the action of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Ambrisentan involves several steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: This involves the construction of the central ring system through a series of cyclization reactions.

    Functional group modifications: Introduction of functional groups such as carboxylic acids and amines through various organic reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Automated purification systems: To ensure consistent quality and reduce manual intervention.

    Quality control: Rigorous testing at various stages of production to ensure compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Ambrisentan undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Various substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(+/-)-Ambrisentan has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively studied for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

(+/-)-Ambrisentan exerts its effects by selectively blocking the endothelin-A receptor, which is involved in vasoconstriction and cell proliferation. By inhibiting this receptor, the compound reduces the levels of endothelin-1, leading to vasodilation and decreased blood pressure in the pulmonary arteries. The molecular targets include the endothelin-A receptor and associated signaling pathways, such as the nitric oxide and cyclic guanosine monophosphate pathways.

Comparison with Similar Compounds

Similar Compounds

    Bosentan: Another endothelin receptor antagonist used for similar indications.

    Macitentan: A dual endothelin receptor antagonist with a broader spectrum of activity.

    Sitaxentan: A selective endothelin-A receptor antagonist with similar therapeutic effects.

Uniqueness

(+/-)-Ambrisentan is unique due to its selective inhibition of the endothelin-A receptor, which reduces the risk of liver toxicity associated with non-selective endothelin receptor antagonists. Additionally, its racemic nature allows for a balanced pharmacokinetic profile, enhancing its therapeutic efficacy and safety.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTZYPIHDYQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861453
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

713516-99-5
Record name Ambrisentan, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713516995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMBRISENTAN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B43003091
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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